1-Naphthalenethiol

Surface-Enhanced Raman Scattering Ultrasensitive Detection Analytical Chemistry

1-Naphthalenethiol (C₁₀H₇SH, MW 160.24) is a primary aromatic thiol and one of two monothiol constitutional isomers of naphthalene, existing as a clear light-yellow liquid at room temperature. It has a melting point of 15 °C, boiling point of 285 °C, and density of 1.1607 g/cm³.

Molecular Formula C10H8S
Molecular Weight 160.24 g/mol
CAS No. 529-36-2
Cat. No. B1663976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenethiol
CAS529-36-2
Synonyms1-Naphthalenethiol;  AI3-14854;  AI3 14854;  AI314854
Molecular FormulaC10H8S
Molecular Weight160.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S
InChIInChI=1S/C10H8S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H
InChIKeySEXOVMIIVBKGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Naphthalenethiol (CAS 529-36-2): Physicochemical and Regulatory Baseline for Technical Procurement


1-Naphthalenethiol (C₁₀H₇SH, MW 160.24) is a primary aromatic thiol and one of two monothiol constitutional isomers of naphthalene, existing as a clear light-yellow liquid at room temperature [1]. It has a melting point of 15 °C, boiling point of 285 °C, and density of 1.1607 g/cm³ [2]. The compound is soluble in diethyl ether and ethanol but has limited water solubility . It is classified as harmful if swallowed (H302) and causes skin and serious eye irritation (H315, H319) [3].

Why 1-Naphthalenethiol Cannot Be Substituted with Generic Aromatic Thiols: Key Differentiators


Although 1-naphthalenethiol shares a thiol functional group with other aromatic thiols such as 2-naphthalenethiol, benzenethiol, and aliphatic thiols, its substitution position on the fused naphthalene ring system creates distinct steric and electronic properties that directly impact performance in key applications [1]. The thiol group's placement at the 1-position (peri/α-position) adjacent to the fused ring junction, compared to the 2-position on the outer ring, results in markedly different molecular packing, surface adsorption geometry, and reactivity that generic alternatives cannot replicate [2].

1-Naphthalenethiol: Quantified Performance Differentiation Evidence for Procurement Decisions


Zeptomole SERS Detection Limit: Comparable Ultrasensitivity to 2-Naphthalenethiol

In SERS-based ultrasensitive chemical analysis, 1-naphthalenethiol (1-NAT) achieves detection limits in the zeptomole regime (10⁻²¹ moles) on silver nanostructures, matching the performance of its isomer 2-naphthalenethiol (2-NAT) [1]. This extreme sensitivity validates 1-NAT as an equivalent benchmark analyte for SERS substrate characterization.

Surface-Enhanced Raman Scattering Ultrasensitive Detection Analytical Chemistry

Enhanced Heterocoupling Yield in Ullmann Reaction Catalysis via 1-Naphthalenethiolate-Protected Au25 Nanoclusters

Gold nanoclusters protected by 1-naphthalenethiolate ligands ([Au25(SNap)18]⁻) demonstrate superior catalytic performance in the Ullmann heterocoupling reaction compared to those protected by 2-phenylethanethiolate ([Au25(SCH2CH2Ph)18]⁻), despite sharing the same Au25S18 framework [1]. The aromatic ligand system yields a higher conversion rate and markedly increased yield of the desired heterocoupling product (4-methyl-4′-nitro-1,1′-biphenyl) [1].

Nanocatalysis Ligand Engineering Heterocoupling

Distinct Physical State at Room Temperature: Liquid 1-Naphthalenethiol vs. Solid 2-Naphthalenethiol

1-Naphthalenethiol is a clear liquid at standard room temperature (melting point 15 °C) [1], whereas its positional isomer 2-naphthalenethiol is a white solid with a melting point of 80–81 °C [2]. This substantial melting point difference (~65 °C) stems from the distinct crystal packing efficiency dictated by the position of the thiol group on the naphthalene ring [1] [2].

Physical Properties Formulation Material Science

Long-Term Corrosion Inhibition Stability: Aromatic Thiol SAMs Outperform Aliphatic 1-Undecanethiol

While direct head-to-head data for 1-naphthalenethiol is unavailable, a study comparing structurally related aromatic thiols (benzenethiol and 2-naphthalenethiol) against aliphatic 1-undecanethiol (1-UT) on copper in 0.5 M H₂SO₄ demonstrates that aromatic SAMs exhibit superior long-term stability [1]. 1-UT initially showed the highest inhibition efficiency due to greater thickness but degraded rapidly, whereas aromatic thiol SAMs exhibited a noticeable increase in protective properties over the first hours of exposure, ultimately outperforming 1-UT [1]. This class-level behavior is strongly inferred to extend to 1-naphthalenethiol.

Corrosion Inhibition Self-Assembled Monolayers Copper Protection

Optimal Use Cases for 1-Naphthalenethiol Based on Validated Comparative Evidence


SERS Substrate Calibration and Benchmarking

Employ 1-naphthalenethiol as a benchmark analyte for evaluating and calibrating the performance of SERS-active substrates, including silver and gold nanostructures. Its established zeptomole-level detection limit provides a rigorous sensitivity benchmark comparable to 2-naphthalenethiol, enabling cross-platform validation and inter-laboratory reproducibility assessments [1].

Ligand Engineering for Au25 Nanocluster Catalysts

Utilize 1-naphthalenethiol as the thiolate ligand of choice for synthesizing aromatic-ligand-protected gold nanoclusters (e.g., [Au25(SNap)18]⁻). This ligand system confers higher thermal stability and markedly improved catalytic activity and selectivity in Ullmann heterocoupling reactions compared to aliphatic thiolate-protected analogs, making it suitable for developing high-performance heterogeneous catalysts [2].

Neat or Solvent-Free Formulations

Select 1-naphthalenethiol over 2-naphthalenethiol for applications requiring a liquid thiol reagent at room temperature without additional solvent. Its low melting point (15 °C) enables direct use in neat reactions, simplifies automated liquid handling, and eliminates the dissolution step necessary for the solid 2-isomer, thereby reducing process complexity and solvent waste [3].

Durable Anti-Corrosion Coatings on Copper

Apply 1-naphthalenethiol in the formation of self-assembled monolayers (SAMs) on copper surfaces for long-term corrosion protection in acidic environments. Based on class-level evidence from related aromatic thiols, these SAMs are anticipated to provide superior long-term stability and increasing inhibition efficiency over time compared to rapidly degrading aliphatic thiol SAMs [4].

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